N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(methylsulfanyl)benzenesulfonamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, a benzene ring, and multiple sulfonamide groups, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of sulfur.
Oxidation: The thiophene ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Sulfonation: The benzene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: The final step involves coupling the oxidized thiophene ring with the sulfonated benzene ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atoms, to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic due to its sulfonamide groups.
Biological Studies: The compound can be used to study enzyme inhibition and protein binding.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets such as enzymes and proteins. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting an antibacterial effect. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-[(2-hydroxyethoxy)acetyl]hydrazinecarboxamide
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE is unique due to its combination of a thiophene ring and multiple sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO4S3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C11H13NO4S3/c1-17-10-2-4-11(5-3-10)19(15,16)12-9-6-7-18(13,14)8-9/h2-7,9,12H,8H2,1H3 |
InChI Key |
GLSZCWCVLABYBL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
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